1-[1-(4-Methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane
Overview
Description
1-[1-(4-Methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane typically involves the reaction of 4-methoxyphenylpropan-2-one with appropriate diazepane precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, metal hydrides
Substitution: Nucleophiles such as halides, amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-[1-(4-Methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[1-(4-Methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Shares the methoxyphenyl group but differs in the overall structure.
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: Similar functional groups but different connectivity and properties.
1-Methyl-4-propan-2-ylbenzene: Similar aromatic structure but lacks the diazepane ring.
Uniqueness: 1-[1-(4-Methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane is unique due to its combination of a methoxyphenyl group and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors .
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(18-10-4-9-17(2)11-12-18)13-15-5-7-16(19-3)8-6-15/h5-8,14H,4,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHKBYCQUOCTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N2CCCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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